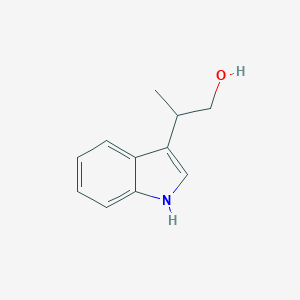

2-(1H-indol-3-yl)propan-1-ol

Description

Historical Context and Significance of the Indole (B1671886) Scaffold in Chemical Biology

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the field of chemical biology. wisdomlib.org Its journey in scientific discovery began with the isolation of indigo (B80030) dye and the elucidation of its structure, which includes the indole core. The first synthesis of indole itself was achieved in 1866 by Adolf von Baeyer. nih.gov This paved the way for extensive exploration into its chemistry.

The significance of the indole nucleus was further amplified by its discovery in a multitude of natural products, including many alkaloids, the essential amino acid tryptophan, and plant hormones. eurekaselect.com This prevalence in nature has established the indole scaffold as a "privileged structure" in drug discovery. wisdomlib.orgnih.goveurekaselect.com This designation stems from its ability to interact with a wide array of biological targets, leading to the development of numerous synthetic and naturally derived compounds with diverse therapeutic applications. eurekaselect.com These applications span a wide range, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govmdpi.combenthamdirect.com The versatility of the indole scaffold allows it to serve as a foundational element for creating a diverse range of chemical derivatives with potent biological activities. wisdomlib.orgmdpi.com

Structural Features and Classification of 2-(1H-indol-3-yl)propan-1-ol

This compound is classified as an indole derivative. Its structure is characterized by an indole ring system where a propan-1-ol group is attached at the third position of the indole nucleus. The molecular formula of this compound is C₁₁H₁₃NO. guidechem.com

Structural Details:

Indole Nucleus: A bicyclic aromatic heterocycle.

Propan-1-ol Substituent: A three-carbon chain with a hydroxyl group (-OH) at the first carbon, attached to the C3 position of the indole ring.

The presence of the hydroxyl group and the indole NH group allows for hydrogen bonding, influencing its physical and chemical properties. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions. smolecule.com

Overview of Key Research Areas and Academic Contributions

Academic research on compounds structurally related to this compound has explored various potential applications, primarily focusing on their biological activities. While specific research on this compound is part of the broader investigation into indole derivatives, several key areas of study have emerged for analogous compounds.

Antimicrobial and Antifungal Activity: Research has shown that some indole derivatives exhibit promising antifungal and antimicrobial properties. smolecule.com For instance, studies on related compounds have demonstrated their potential as antifungal agents against certain pathogenic fungi and their ability to combat various bacterial strains. smolecule.com The synthesis of novel indole derivatives is an active area of research aimed at developing new agents to combat antibiotic resistance. nih.govmdpi.com

Enzyme Inhibition: A notable area of investigation for some indole derivatives is their ability to inhibit enzymes like tyrosinase. smolecule.com Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is relevant in cosmetics for skin lightening and in treatments for hyperpigmentation. smolecule.com

Synthetic Methodologies: A significant portion of academic work focuses on the development of efficient synthetic routes to produce indole derivatives. mdpi.commdpi.com These studies are crucial for creating libraries of compounds for biological screening and for the large-scale production of promising candidates. The synthesis of related compounds like 2-(1H-indol-3-yl)quinazolin-4(3H)-one has been explored through methods such as the condensation of anthranilamides with aldehydes. nih.gov

Precursor for Complex Molecules: Simple indole derivatives often serve as building blocks for the synthesis of more complex and biologically active molecules. guidechem.comsmolecule.com The functional groups on this compound, namely the hydroxyl group and the reactive indole ring, make it a potentially useful intermediate in organic synthesis. guidechem.com

Compound Names Mentioned

Properties

IUPAC Name |

2-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJNIKZTDTZGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 1h Indol 3 Yl Propan 1 Ol and Analogous Indole Propanol Structures

Classical and Modern Approaches for Indole (B1671886) Core Functionalization

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. These methods can often be adapted to introduce substituents at specific positions, including the C-3 position necessary for forming indole-propanol structures.

Fischer Indole Synthesis and its Derivatives for C-3 Alkylation

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole ring. nih.govmdpi.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. nih.govmdpi.com The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by aromatization and cyclization to form the indole ring with the elimination of ammonia. mdpi.com

To generate a C-3 substituted indole suitable for the synthesis of 2-(1H-indol-3-yl)propan-1-ol, a ketone with an appropriate side chain can be used as the starting material. For instance, reacting phenylhydrazine (B124118) with a ketone like 4-oxopentanal (B105764) or a protected derivative would, after cyclization, yield an indole with a propionaldehyde (B47417) or related functional group at the C-3 position, ready for subsequent reduction. Modern variations of the Fischer synthesis have focused on milder reaction conditions, such as using Lewis acids or performing the reaction in low-melting mixtures or under microwave irradiation to improve yields and reduce side products. mdpi.comorganic-chemistry.org Tandem reactions, such as a ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis, allow for the direct use of alcohols instead of ketones, further expanding the versatility of this classical method. organic-chemistry.org

Larock Indole Synthesis and Related Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a powerful modern technique that utilizes a palladium catalyst for the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This reaction is highly versatile and provides a direct route to 2,3-disubstituted indoles with excellent regioselectivity, typically placing the bulkier substituent of the alkyne at the C-2 position of the indole ring. ub.edu The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring and regenerate the catalyst. wikipedia.org

For the synthesis of an indole-propanol precursor, an alkyne bearing a protected hydroxyl group, such as 1-methoxy-1-butyne, could be reacted with an o-iodoaniline. The resulting indole would have the desired three-carbon chain at the C-3 position. The reaction conditions have been optimized over the years, with various palladium sources, ligands, and bases being employed to enhance efficiency and substrate scope. wikipedia.orgmdpi.com Intramolecular versions of the Larock synthesis have also been developed to create complex tricyclic indole structures. mdpi.comencyclopedia.pub

Strategies for Direct C-3 Substitution of Indole Rings

Direct functionalization of the indole core, particularly at the electron-rich C-3 position, is an atom-economical and highly attractive strategy. chemrxiv.org Numerous methods have been developed that avoid the need for pre-functionalized starting materials, instead relying on the direct activation of the C-H bond at the C-3 position.

Transition-metal-catalyzed reactions, especially those using palladium, are common. For example, the palladium-catalyzed allylation of 3-substituted indoles can be achieved using allyl alcohols in the presence of a boron-based promoter, leading to 3,3-disubstituted indolenines. nih.gov While not directly forming a propanol (B110389) side chain, this demonstrates the principle of direct C-3 functionalization.

Metal-free approaches have also gained significant traction. One such method involves a B(C₆F₅)₃-catalyzed direct C-3 alkylation of indoles using amine-based alkylating agents. acs.org This strategy leverages the ability of the borane (B79455) to mediate the cleavage of an α-nitrogen C(sp³)–H bond, generating an electrophile that is then attacked by the nucleophilic C-3 position of the indole. acs.org Another innovative, metal-free approach uses a Cs₂CO₃/oxone® system to mediate the C-3 alkylation of indoles with various alcohols, proceeding through an initial oxidation of the alcohol to an aldehyde. chemrxiv.org

Table 1: Comparison of Indole Core Functionalization Methods

| Method | Key Features | Starting Materials | Position of Functionalization |

|---|---|---|---|

| Fischer Indole Synthesis | Classical, robust, acid-catalyzed cyclization. | Arylhydrazines, ketones/aldehydes. | C-2 and C-3 determined by ketone/aldehyde structure. |

| Larock Indole Synthesis | Palladium-catalyzed, high regioselectivity. | ortho-iodoanilines, disubstituted alkynes. | Primarily C-2 and C-3. |

| Direct C-3 Substitution | Atom-economical, C-H activation. | Indole, alkylating agent (e.g., alcohols, amines). | Directly at C-3. |

Formation of the Propan-1-ol Side Chain at the Indole C-3 Position

Once the indole nucleus is functionalized with a suitable precursor at the C-3 position, the final step is the formation of the propan-1-ol side chain. This is typically achieved through reduction or organometallic addition reactions.

Reduction Methodologies for Carboxylic Acid and Ester Precursors

A common and straightforward route to this compound involves the reduction of indole-3-propionic acid or its corresponding esters. These precursors can be synthesized through various methods, including the Fischer indole synthesis using a keto-acid or ester. Once obtained, the carboxylic acid or ester functionality can be selectively reduced to the primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this transformation. The reduction of esters is a standard procedure in organic synthesis. For example, the methyl ester of indole-3-propionic acid can be prepared by refluxing the carboxylic acid with thionyl chloride and methanol. nih.gov Subsequent reduction of this ester would yield the target alcohol. Similarly, direct reduction of the carboxylic acid using borane-THF complex (BH₃·THF) provides a milder alternative to LiAlH₄, often with higher chemoselectivity, preserving other sensitive functional groups within the molecule. In a reported synthesis, a dimethyl ester precursor was selectively reduced to form a hydroxyalkyl indole derivative, demonstrating the feasibility of such chemoselective reductions. researchgate.net

Grignard and Organometallic Reactions for Alcohol Formation

Grignard reagents and other organometallic compounds offer a versatile method for forming alcohols through the addition to carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, a Grignard reaction could be employed by reacting an indole-3-carboxaldehyde (B46971) with an ethyl magnesium halide (e.g., EtMgBr). This would form a secondary alcohol, 1-(1H-indol-3-yl)propan-1-ol. To obtain the primary alcohol target, a different strategy is needed.

A more suitable approach involves reacting a Grignard reagent derived from an indole, such as indolylmagnesium bromide, with an epoxide like propylene (B89431) oxide. The nucleophilic attack of the indolyl Grignard reagent at the less sterically hindered carbon of the epoxide ring, followed by an acidic workup, would lead to the formation of this compound. masterorganicchemistry.com Alternatively, one could start with an indole functionalized with a two-carbon aldehyde at the C-3 position (indole-3-acetaldehyde) and react it with a methyl Grignard reagent (e.g., MeMgBr) to form the desired propan-1-ol structure after workup. khanacademy.org These organometallic reactions provide a powerful means to construct the carbon skeleton and the alcohol functionality simultaneously.

Table 2: Comparison of Side-Chain Formation Methodologies

| Method | Key Features | Precursor at C-3 | Reagents |

|---|---|---|---|

| Reduction | High-yielding, reliable. | Carboxylic acid or ester (e.g., indole-3-propionic acid). | LiAlH₄, BH₃·THF. |

| Grignard/Organometallic | Forms C-C bond and alcohol simultaneously. | Epoxide (e.g., propylene oxide) reacting with indolyl Grignard, or an aldehyde (e.g., indole-3-acetaldehyde) reacting with a methyl Grignard. | Grignard reagents (e.g., EtMgBr, MeMgBr), organolithium reagents. |

Metal-Free Conditions and Cascade Reaction Pathways for Propanol Derivatives

Recent research has focused on developing synthetic routes that avoid the use of metal catalysts, which can be costly and pose environmental concerns. These metal-free approaches often employ cascade reactions, where multiple bond-forming events occur in a single pot, leading to increased efficiency.

One notable metal-free method involves the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols mediated by a Brønsted acid like polyphosphoric acid or methanesulfonic acid. nih.gov This reaction proceeds through a cascade mechanism initiated by the nucleophilic addition of the phenol (B47542) to the electron-deficient alkene of the nitrovinylindole. Subsequent hydrolysis of the nitroalkane intermediate to a hydroxamic acid, followed by an intramolecular 5-exo-trig nucleophilic attack, results in the formation of a lactone ring, yielding 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov While this specific example leads to a benzofuranone, the underlying principle of acid-catalyzed cascade reactions of indole derivatives highlights a viable metal-free strategy for constructing complex molecules.

Another approach utilizes organocatalysis, where a small organic molecule acts as the catalyst. For instance, a tandem Friedel-Crafts alkylation-enantioselective protonation of indoles with α-substituted acroleins can be catalyzed by an artificial enzyme, LmrR_pAF. chemrxiv.org This reaction creates a chiral center through the controlled addition of a proton to an enamine intermediate, demonstrating a sophisticated metal-free method for achieving enantioselectivity. chemrxiv.org

The development of these metal-free and cascade reaction pathways offers more sustainable and efficient alternatives for the synthesis of complex indole derivatives.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. This has led to the exploration of various stereoselective and enantioselective methods.

The formation of carbon-carbon bonds in an asymmetric fashion is a cornerstone of modern organic synthesis. nih.gov Chiral catalysts are instrumental in this area, enabling the synthesis of specific enantiomers from prochiral starting materials. nih.gov

In the context of indole-propanol synthesis, chiral catalysts have been employed in various reactions. For example, copper-based chiral catalytic systems have been developed for the allylic alkylation with organolithium reagents, achieving high enantioselectivities. nih.gov While not directly applied to this compound in the provided information, this methodology represents a powerful tool for asymmetric C-C bond formation that could be adapted for this purpose.

The use of chiral zirconium catalysts, prepared from zirconium alkoxide and a BINOL derivative, has proven effective in catalytic asymmetric intramolecular [3 + 2] cycloaddition reactions of hydrazone/olefins. nih.gov This reaction produces pyrazolidine (B1218672) derivatives with high yield and selectivity, which can be further converted to other functional groups. nih.gov

Furthermore, the combination of chiral and achiral monodentate ligands in rhodium-catalyzed asymmetric conjugate addition reactions has been shown to improve enantioselectivity. core.ac.uk This "hetero-complex" approach provides a nuanced method for fine-tuning the stereochemical outcome of C-C bond-forming reactions. core.ac.uk

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes, such as ketone reductases, can reduce prochiral ketones to their corresponding chiral alcohols with remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

The synthesis of chiral alcohols through biocatalytic ketone reduction can be carried out using either isolated enzymes or whole-cell systems. nih.gov While isolated enzymes often lead to higher volumetric productivity and fewer side reactions, a key challenge is the regeneration of the cofactor (e.g., NADH or NADPH) required for the reduction. nih.gov Various strategies for cofactor regeneration have been developed to make these processes more economically viable.

A specific example is the photoenzymatic cascade reaction that transforms unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. nih.govconstantsystems.com This two-step process involves the stereoselective hydration of a C=C double bond by an oleate (B1233923) hydratase, followed by decarboxylation using a photoactivated decarboxylase. nih.govconstantsystems.com This demonstrates the potential of combining different enzymatic transformations in a one-pot synthesis to produce chiral alcohols from renewable starting materials. nih.govconstantsystems.com

The controlled delivery of a proton to a prochiral intermediate is a challenging yet powerful strategy for establishing stereocenters. chemrxiv.org This approach is particularly relevant in the synthesis of α-substituted carbonyl compounds.

A notable example is the tandem Friedel-Crafts alkylation-enantioselective protonation (FC-EP) of indoles with α-substituted acroleins. chemrxiv.org In this reaction, the chiral center is created by the protonation of an enamine intermediate. chemrxiv.org The use of an artificial enzyme, LmrR_pAF, as a catalyst has been shown to provide good yields and enantioselectivities for this transformation. chemrxiv.org

Furthermore, highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines has been achieved through a CuH-catalyzed process. acs.org The proposed mechanism involves the protonation of a copper-indoline intermediate by an alcohol, which is crucial for catalyst turnover. acs.org This highlights the importance of protonation steps in controlling the stereochemical outcome of catalytic cycles.

These strategies, which focus on the precise placement of a proton, offer an elegant way to achieve high levels of stereocontrol in the synthesis of complex molecules like this compound.

Green Chemistry Principles in the Synthesis of Indole-Propanol Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgtandfonline.com

Key green chemistry principles applicable to indole-propanol synthesis include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org For instance, the reduction of a ketone to a secondary alcohol using molecular hydrogen has a 100% atom economy, in principle, compared to reductions with reagents like sodium borohydride (B1222165) which have lower atom economies. acs.org

Use of Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. acs.org The development of efficient chiral catalysts and biocatalysts aligns with this principle.

Use of Renewable Feedstocks : Utilizing renewable resources, such as biomass, instead of fossil fuels is a key goal of green chemistry. acs.org Research into the synthesis of indoles from lignin-derived platform chemicals is a step in this direction. rsc.org

Safer Solvents and Auxiliaries : Minimizing or replacing hazardous solvents with greener alternatives like water or ethanol (B145695) is a crucial aspect. tandfonline.com Microwave-assisted synthesis in aqueous ethanol is an example of a greener approach. tandfonline.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, often facilitated by microwave irradiation, can significantly reduce energy consumption. tandfonline.com

Recent advances in the synthesis of indole derivatives have incorporated these principles. For example, the use of microwave irradiation has been shown to accelerate reactions and often leads to higher yields in shorter reaction times, sometimes even under solvent-free conditions. tandfonline.comresearchgate.net The development of catalytic systems that operate in environmentally benign solvents like water or ethanol further contributes to the greening of indole synthesis. tandfonline.comrsc.org

Chemical Reactivity and Transformation Studies of 2 1h Indol 3 Yl Propan 1 Ol

Reactions at the Indole (B1671886) Nitrogen (N-1) and C-2 Positions

The indole nitrogen (N-1) is a common site for substitution reactions. It can be readily alkylated or acylated under basic conditions. For instance, deprotonation with a suitable base like sodium hydride, followed by treatment with an electrophile such as an alkyl halide or an acyl chloride, yields the corresponding N-substituted derivatives. These modifications are often employed to protect the indole nitrogen during subsequent synthetic steps or to introduce specific functional groups that can influence the molecule's biological activity.

The C-2 position of the indole ring is also reactive, particularly towards electrophilic substitution. However, direct substitution at C-2 can be challenging due to the electron-rich nature of the pyrrole (B145914) ring, which favors substitution at C-3. In the case of 2-(1H-indol-3-yl)propan-1-ol, the existing substituent at C-3 directs further substitution. Under certain conditions, such as Vilsmeier-Haack or Mannich reactions, functionalization at the C-2 position can be achieved, leading to the introduction of formyl or aminomethyl groups, respectively.

Functional Group Interconversions of the Propan-1-ol Moiety

The primary alcohol of the propan-1-ol side chain is a key site for a variety of functional group interconversions.

| Reaction Type | Reagents | Product |

| Oxidation | PCC, DMP | 2-(1H-indol-3-yl)propanal |

| Oxidation | Jones reagent, KMnO4 | 2-(1H-indol-3-yl)propanoic acid |

| Esterification | Acyl chloride, Carboxylic acid | Corresponding ester |

| Etherification | Alkyl halide (Williamson ether synthesis) | Corresponding ether |

| Halogenation | SOCl2, PBr3 | 2-(1H-indol-3-yl)-1-chloropropane, 2-(1H-indol-3-yl)-1-bromopropane |

| Azide Substitution | NaN3 (via tosylate or mesylate) | 1-azido-2-(1H-indol-3-yl)propane |

These transformations are fundamental in preparing a diverse array of derivatives. For example, oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides a handle for further carbon-carbon bond-forming reactions or amide coupling. Conversion to a leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions to introduce halides, azides, or other functionalities.

Oxidative and Reductive Transformations of the Indole-Propanol Scaffold

Beyond the functional group interconversions of the propanol (B110389) side chain, the entire indole-propanol scaffold can undergo oxidative and reductive transformations. The indole ring itself can be susceptible to oxidation, which can lead to the formation of oxindoles or other oxidized indole derivatives, depending on the reaction conditions and the oxidizing agent used.

Conversely, reduction of the indole ring is also possible, although it typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature. More commonly, selective reduction of the propanol-derived functional groups is performed. For instance, if the alcohol is first oxidized to a ketone, it can then be subjected to stereoselective reduction to afford a specific diastereomer of the starting alcohol.

Cyclization and Rearrangement Reactions Involving the Propanol Chain

The propanol chain of this compound can participate in intramolecular cyclization reactions to form new ring systems. A prominent example is the Pictet-Spengler reaction. While the classical Pictet-Spengler reaction involves a tryptamine (B22526) derivative and an aldehyde or ketone, analogs of this reaction can be envisioned with derivatives of this compound. For instance, conversion of the alcohol to an amine, followed by reaction with an aldehyde, could lead to the formation of a tetrahydro-β-carboline ring system.

Acid-catalyzed dehydration of the alcohol can lead to the formation of an alkene, 3-(prop-1-en-2-yl)-1H-indole, which can then undergo further reactions. Under certain acidic conditions, rearrangement of the propanol side chain might occur, although this is less commonly reported.

Role as a Precursor in Complex Molecule Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. Its utility stems from the ability to modify both the indole nucleus and the propanol side chain.

For example, the synthesis of the ergot alkaloid chanoclavine (B110796) has utilized intermediates structurally related to this compound. The side chain can be elaborated and cyclized to form the characteristic ergoline (B1233604) ring system. Furthermore, its derivatives are employed in the construction of various bioactive compounds where the indole scaffold is a key pharmacophore. The ability to introduce chirality at the C-2 position of the propane (B168953) chain adds to its value as a building block for enantioselective synthesis.

Derivatization and Analog Design of 2 1h Indol 3 Yl Propan 1 Ol for Academic Exploration

Structure-Activity Relationship (SAR) Studies on Indole-Propanol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole-propanol derivatives, these studies systematically alter different parts of the molecule to identify key structural features responsible for its effects. The indole (B1671886) ring, the propanol (B110389) side chain, and the hydroxyl group are all targets for modification to probe their roles in biological interactions. nih.govsci-hub.sesci-hub.se

The indole nucleus is a common feature in many biologically active compounds and pharmaceuticals. ajchem-b.comnrfhh.compuneresearch.com Its π-excessive nature makes it a good electron donor and participant in various non-covalent interactions. bhu.ac.in SAR studies often involve introducing substituents onto the benzene (B151609) ring of the indole to explore the effects of electronics and sterics on activity. sci-hub.se Additionally, the nitrogen of the indole ring can be substituted, which can significantly alter the molecule's properties. bhu.ac.in

The propanol side chain's length, branching, and conformation are also critical determinants of activity. Variations in the side chain can affect how the molecule fits into a biological target's binding site. sci-hub.sesci-hub.se The hydroxyl group is a key functional group, capable of forming hydrogen bonds, which are crucial for many ligand-receptor interactions. libretexts.org

Modifications to the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group of 2-(1H-indol-3-yl)propan-1-ol is a prime site for modification to explore its contribution to the molecule's activity and to alter its physicochemical properties. Two common modifications are esterification and etherification.

Esterification is a chemical reaction that combines an alcohol with a carboxylic acid to form an ester. byjus.com In the context of this compound, this involves reacting the hydroxyl group with a carboxylic acid or its derivative. This modification can significantly impact the molecule's polarity, lipophilicity, and metabolic stability. For instance, the synthesis of indole-3-propanol acetates has been studied, demonstrating the feasibility of this modification. researchgate.net The resulting esters can serve as prodrugs, which are converted back to the active alcohol form in the body.

Etherification involves the formation of an ether linkage (R-O-R'). This can be achieved by reacting the alcohol with an alkyl halide or by other methods like the Williamson ether synthesis. Etherification can also modulate the compound's properties. For example, the synthesis of 4-(methoxymethyl)-2-methylindole has been reported, showcasing the introduction of an ether group on an indole scaffold. rsc.org These modifications are crucial for fine-tuning the pharmacokinetic and pharmacodynamic profiles of the parent compound.

Substitution Patterns on the Indole Benzene Ring

Altering the substitution pattern on the benzene portion of the indole ring is a key strategy in analog design. Introducing various functional groups at different positions (C-4, C-5, C-6, and C-7) can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. ajchem-b.comresearchgate.net

For example, the introduction of methoxy (B1213986) groups on the indole ring has been shown to enhance the reactivity of the indole nucleus and can lead to diverse biological activities. chim.it The synthesis of 5-methoxy and 5-methylindole (B121678) has been achieved through a multi-step process starting from substituted anilines. acs.org Similarly, the synthesis of 6-fluoro-3-sulfonylindoles highlights the introduction of electron-withdrawing groups. dntb.gov.ua

The position of the substituent is also critical. For instance, Friedel-Crafts acylation of 4-substituted indoles leads to cyclization at the 5-position, demonstrating the regioselectivity of reactions on the indole ring. nih.gov The ability to selectively introduce substituents at specific positions allows for a systematic exploration of the chemical space around the indole core.

Variations in the Propanol Side Chain Architecture

Modifications to the three-carbon propanol side chain of this compound provide another avenue for exploring structure-activity relationships. sci-hub.sesci-hub.se These variations can include altering the chain length, introducing branching, or incorporating unsaturation.

Altering the length of the alkyl chain can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding to a target. For instance, analogs with shorter or longer alkyl chains, such as indolyl-ethanol or indolyl-butanol derivatives, can be synthesized to probe the spatial requirements of the binding site.

Introducing branching on the propanol chain, for example, by adding a methyl group, can introduce steric hindrance and affect the molecule's interaction with its target. The synthesis of compounds like 1,1-dimethyl-2-(1H-indol-3-yl)ethyl derivatives has been reported in the context of developing antihypertensive agents. nih.gov

The introduction of double or triple bonds within the side chain can rigidify the structure and introduce specific geometric constraints. For example, the synthesis of (E)-3-(1H-indol-3-yl)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one demonstrates the incorporation of a propenone side chain. jetir.org

Synthesis of Heterocyclic Fused Indole-Propanol Conjugates

Fusing additional heterocyclic rings to the indole-propanol scaffold represents a more complex but potentially rewarding strategy for analog design. sci-hub.sedntb.gov.ua This approach can lead to novel chemical entities with significantly different shapes, electronic properties, and biological activities. nrfhh.com

The fusion of a heterocycle can occur at various positions on the indole nucleus. For example, the synthesis of pyrimidoindoles and quinolines from indole precursors has been explored. metu.edu.tr These fused systems can create more rigid structures, which can be beneficial for locking the molecule into a specific bioactive conformation.

Multicomponent reactions offer an efficient way to assemble indole-fused heterocycles. nih.gov For instance, a reaction involving indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines or thiadiazepines. nih.gov Another example is the synthesis of tetrahydro-β-carbolines through the Pictet-Spengler reaction of tryptophan esters, which can be further cyclized to form hydantoin (B18101) ring-fused systems. nih.gov These complex scaffolds offer opportunities to explore new areas of chemical space and discover compounds with unique biological profiles.

Biological Activities and Mechanistic Investigations of 2 1h Indol 3 Yl Propan 1 Ol and Its Derivatives

Mechanisms of Action at Molecular and Cellular Levels

The biological activities of 2-(1H-indol-3-yl)propan-1-ol and its derivatives are rooted in their interactions with various molecular and cellular targets. These interactions can lead to the modulation of receptor systems, inhibition of key enzymes, and alteration of critical signaling pathways.

Interactions with Receptor Systems and Ligand Binding

Indole (B1671886) derivatives, including those related to this compound, are recognized for their capacity to bind to a variety of receptor systems, which can influence numerous signaling pathways. The indole structure itself is a privileged scaffold in drug design, known to interact with receptors such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Studies on various indole derivatives have demonstrated their affinity for multiple receptors. For instance, certain indole derivatives exhibit high affinity for serotonin receptors 5-HT1A and 5-HT2A. nih.gov Molecular modeling of these interactions often reveals a classic binding pose where the indole moiety penetrates deep into a hydrophobic microdomain of the receptor. nih.gov A key anchoring point is frequently a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with a protonatable nitrogen atom on the ligand. nih.gov

The aryl hydrocarbon receptor (AhR) is another significant target for indole derivatives. imrpress.com Tryptophan metabolites formed by intestinal microbiota, which include various indole structures, are known AhR ligands with differing binding capacities. imrpress.com Their interaction with AhR can trigger anti-inflammatory responses and support intestinal homeostasis. imrpress.com Some tryptophan derivatives can act as endogenous AhR ligands, influencing the transcription levels of key genes. nih.gov For example, the tryptophan derivative ITE has been shown to enhance the binding of AhR to the promoter of the pluripotency factor Oct4, thereby suppressing its transcription. nih.gov

The binding affinity of these compounds is typically evaluated through radioligand binding assays, where the displacement of a known radioligand by the test compound is measured to determine its inhibitory constant (Ki) and IC50 value. google.com

Enzyme Modulation and Inhibition Kinetics

Derivatives of this compound have been extensively investigated for their ability to modulate the activity of various enzymes, a key mechanism underlying their therapeutic potential. researchgate.net The indole framework can mimic peptide structures and bind reversibly to enzymes, providing opportunities to develop drugs with distinct mechanisms of action. researchgate.netchula.ac.th

A significant area of research has been the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. smolecule.com Several 1-(1H-indol-3-yl) derivatives have been identified as tyrosinase inhibitors, suggesting potential applications in conditions related to hyperpigmentation. smolecule.comnih.gov Kinetic studies of indole-thiourea derivatives have shown them to be effective tyrosinase inhibitors. mdpi.com

In the context of antifungal activity, a primary target for many indole-based azole derivatives is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.govdergipark.org.tr The inhibition of CYP51 disrupts the integrity of the fungal cell membrane. nih.govresearchgate.net For example, 2-aryl-3-azolyl-1-indolyl-propan-2-ols have been designed as analogs of fluconazole (B54011), with molecular docking studies confirming their interaction with the active site of Candida albicans CYP51. nih.gov Some of these derivatives have shown potent inhibitory activity, with very low minimum inhibitory concentrations (MIC). nih.govtandfonline.com

Furthermore, some indole derivatives have been reported to inhibit phospholipase A2-like activity in fungi like Candida albicans and Aspergillus fumigatus. tandfonline.comtandfonline.com This enzyme is involved in membrane formation and may play a role in the host invasion process, making its inhibition a valuable secondary mechanism of antifungal action. tandfonline.comtandfonline.com

Other enzymes targeted by indole derivatives include those involved in neurodegenerative diseases, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO). nih.gov Indole-based compounds have been designed as multifunctional agents with the ability to inhibit these enzymes. nih.gov

Modulation of Signaling Pathways in Model Systems

The interaction of this compound derivatives with receptors and enzymes leads to the modulation of various intracellular signaling pathways.

In cancer research, indole derivatives are known to affect pathways related to inflammation and cancer progression. They can induce apoptosis (programmed cell death) in cancer cells through mechanisms that include the activation of caspases. tandfonline.commdpi.com For instance, tryptophol (B1683683) has been shown to induce apoptosis in human leukemia cells (U937) by activating caspase-8 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). tandfonline.com Indole alkaloids can also regulate cell death by controlling signaling pathways responsible for the death mechanism, such as interfering with microtubule function, which leads to cell cycle arrest. mdpi.com

The aryl hydrocarbon receptor (AhR) signaling pathway is another critical target. nih.gov As mentioned, tryptophan derivatives can act as AhR ligands. imrpress.com The activation of AhR can, in turn, regulate the expression of genes involved in processes like cell proliferation and differentiation. nih.gov For example, the AhR signaling pathway has been shown to regulate the stemness of cancer cells by controlling the transcription of Oct4. nih.gov

In bacteria, indole itself acts as a universal signaling molecule that regulates behaviors such as biofilm formation and antibiotic resistance. nih.gov Derivatives designed to mimic indole signaling have been shown to be highly active in modulating these pathogenic phenotypes in both Gram-positive and Gram-negative bacteria. nih.gov The activity of these mimics is often dependent on the same cellular machinery as indole, including the enzyme tryptophanase (TnaA) and the transcriptional regulator SdiA. nih.gov

Antimicrobial Research Focus of Indole-Propanol Derivatives

The antimicrobial properties of indole-propanol derivatives have been a significant area of scientific investigation, with studies focusing on their efficacy against a range of fungal and bacterial pathogens.

Antifungal Efficacy and Proposed Mechanisms

Derivatives of this compound have demonstrated considerable potential as antifungal agents, particularly against Candida species and Aspergillus niger. nih.govnih.gov

A prominent mechanism of action for many of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). nih.govdergipark.org.trresearchgate.net This enzyme is a key component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane. nih.govtandfonline.com The disruption of the membrane's integrity ultimately results in fungal cell death. researchgate.net For example, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as fluconazole analogs and showed potent activity against Candida albicans, with the (S)-enantiomer of one derivative exhibiting a minimum inhibitory concentration (MIC) significantly lower than fluconazole. nih.gov Molecular docking studies have supported the binding of these compounds to the active site of C. albicans CYP51. nih.govdergipark.org.tr

Some 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against various Candida strains, including clinical isolates, and Aspergillus niger. nih.gov In addition to CYP51 inhibition, another proposed mechanism is the inhibition of tyrosinase, an enzyme that has been linked to fungal pathogenesis. nih.gov

Furthermore, certain indole derivatives have been found to inhibit phospholipase A2-like activity in fungi. tandfonline.com This enzyme is believed to be involved in the invasion of host tissues, suggesting that its inhibition could be an additional mechanism contributing to the antifungal effect. tandfonline.comtandfonline.com

Interactive Data Table: Antifungal Activity of Selected Indole-Propanol Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Proposed Mechanism of Action |

|---|---|---|---|

| (-)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | 0.000256 | CYP51 Inhibition |

| (+)-(R)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | 0.023 | CYP51 Inhibition |

| Fluconazole (Reference) | Candida albicans CA98001 | 0.020 | CYP51 Inhibition |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida spp., A. niger | 125 - 1000 | Tyrosinase Inhibition |

| MT18n (an azolyl-substituted indole) | Aspergillus fumigatus | 2 | Ergosterol biosynthesis inhibition, Phospholipase A2-like activity inhibition |

Antibacterial and Antitubercular Potentials

The indole scaffold is also a promising framework for the development of antibacterial and antitubercular agents. researchgate.netnih.govresearchgate.net

Various indole derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.gov For instance, novel indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown antimicrobial activity with MIC values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.gov Some N-substituted indole derivatives have also demonstrated potent antibacterial activity, in some cases exceeding that of the standard drug chloramphenicol. semanticscholar.org

In the realm of antitubercular research, indole derivatives have a long history of exploration. nih.govresearchgate.net A notable example is indolepropionic acid, a metabolite produced by gut microbiota, which has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb) both in vitro and in vivo. nih.govresearchgate.net The emergence of multidrug-resistant Mtb strains has intensified the search for new therapeutic agents, and indole derivatives represent a promising class of compounds. chula.ac.thnih.gov A range of functionalized indoles, including simple indoles, fused indoles, and isatin (B1672199) derivatives, have reported anti-tubercular activities. nih.govwjpsonline.com For example, certain isatin derivatives have shown significant percentage inhibition against the H37Rv strain of Mtb. wjpsonline.com The mechanism of action for many of these compounds is still under investigation, though some are known to target specific mycobacterial enzymes or processes. nih.govresearchgate.net

Interactive Data Table: Antibacterial and Antitubercular Activity of Selected Indole Derivatives

| Compound Class/Derivative | Target Organism(s) | Activity/MIC |

|---|---|---|

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, carbothioamide | S. aureus, E. coli, B. subtilis | MIC: 3.125–50 µg/mL |

| N-Substituted indole derivative (Compound 1) | S. aureus, E. coli | Higher inhibition than chloramphenicol |

| Indolepropionic acid | Mycobacterium tuberculosis | Growth inhibition in vitro and in vivo |

| Isatin derivative (Compound 3c) | Mycobacterium tuberculosis H37Rv | 70% inhibition at 6.25 µg/mL |

Antiproliferative Research in Cancer Cell Lines

The indole moiety is a well-established pharmacophore in the development of anticancer agents. rsc.org Research into this compound and its derivatives has revealed promising antiproliferative activities across various cancer cell lines.

A series of indole-aryl amide derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, including HT29 (colon carcinoma), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.govresearchgate.net Some of these compounds demonstrated significant activity against the tested cell lines, with the exception of IGROV1. nih.govresearchgate.net Notably, one derivative, compound 5 , exhibited remarkable selectivity towards HT29 cells while not affecting healthy human intestinal cells. nih.govresearchgate.net Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. researchgate.net

In another study, a large number of indolyl-4-azaindolyl thiazoles, which are analogues of the marine alkaloid nortopsentin, were synthesized and their antiproliferative effects were examined against four human tumor cell lines of different histological origins. nih.goveurekaselect.com Seven of these derivatives consistently inhibited the growth of the cancer cells, showing particular efficacy against the malignant peritoneal mesothelioma (STO) cell line. nih.goveurekaselect.com The most active compound in this series was found to act as a CDK1 inhibitor, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. nih.goveurekaselect.com

Furthermore, 2,3-disubstituted indoles have been investigated as potential cytostatic agents, particularly for apoptosis-resistant cancers. nih.gov These compounds displayed cytostatic rather than cytotoxic effects in cancer cells, suggesting a different mechanism of action that could be beneficial in treating cancers that are unresponsive to traditional proapoptotic therapies. nih.gov

The following table summarizes the antiproliferative activity of selected indole derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Activity/Mechanism | Reference(s) |

| Indole-aryl amide derivative (5 ) | HT29 (colon carcinoma) | Selective cytotoxicity, G1 phase arrest, apoptosis induction | nih.govresearchgate.net |

| Indolyl-4-azaindolyl thiazole | STO (malignant peritoneal mesothelioma) | CDK1 inhibition, G2/M phase arrest, apoptosis induction | nih.goveurekaselect.com |

| 2,3-disubstituted indoles | Apoptosis-resistant cancer cells | Cytostatic effects | nih.gov |

| Indole–isatin molecular hybrids | A-549 (lung), HT-29 (colon), ZR-75 (breast) | Antiproliferative, with some compounds more potent than sunitinib | nih.gov |

Anti-inflammatory and Antioxidant Activity Investigations

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. nih.gov Indole derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents.

Indoline derivatives, which are structurally related to indoles, have been shown to possess more significant antioxidant activity than their corresponding indole counterparts. researchgate.net These compounds protected RAW 264.7 macrophages against cytotoxicity induced by hydrogen peroxide and reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS). researchgate.netacs.org

Similarly, indole-3-acetic acid (IAA), a metabolite derived from tryptophan, has been shown to attenuate inflammation and oxidative stress. nih.gov Studies on RAW264.7 cells revealed that IAA's protective effects involve the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals. nih.gov

Indole-3-carbinol (B1674136), a phytochemical found in cruciferous vegetables, has also been investigated for its anti-inflammatory and antioxidant properties. nih.gov Research has shown that it can reduce inflammatory and oxidative markers associated with hypertension. nih.gov The protective actions of indole-3-carbinol are thought to be mediated by nitric oxide and heat shock protein 70. nih.gov

The table below outlines the anti-inflammatory and antioxidant activities of specific indole derivatives:

| Compound/Derivative | Cell/Animal Model | Key Findings | Reference(s) |

| Indoline derivatives | RAW 264.7 macrophages, Mice | Potent antioxidant and anti-inflammatory activities, reduced pro-inflammatory cytokines | researchgate.netacs.org |

| Indole-3-acetic acid (IAA) | RAW264.7 cells | Attenuated inflammation and oxidative stress, induced HO-1 | nih.gov |

| Indole-3-carbinol | Hypertensive rats | Reduced inflammatory and oxidative markers | nih.gov |

Neurotransmitter System Interactions and Neurological Relevance

The structural similarity of the indole nucleus to neurotransmitters like serotonin has prompted extensive research into the neurological activities of indole derivatives. rsc.orgsolubilityofthings.com

Derivatives of tryptophanol, a closely related compound to this compound, have been explored for their potential to modulate neurotransmitter systems and for their neuroprotective effects. ontosight.ai The indole structure can interact with various receptors in the brain, suggesting potential applications in treating mood disorders. solubilityofthings.com For instance, certain indole derivatives have been synthesized and found to act as ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov

Furthermore, the indole scaffold is a key component in many synthetic cannabinoids, which are substances that bind to cannabinoid receptors (CB1 and CB2) and mimic the effects of ∆9-tetrahydrocannabinol (THC). kcl.ac.uk This highlights the versatility of the indole structure in interacting with various receptor systems in the brain.

Some indole derivatives have also been investigated for their potential in the treatment of neurological disorders through different mechanisms. For example, 3-(5-methoxy-1H-indol-1-yl)propan-1-amine has been explored for its potential as a serotonin receptor ligand in the development of new drugs for neurological conditions. ontosight.ai

The following table summarizes the neurological relevance of selected indole derivatives:

| Compound/Derivative | Target/System | Potential Application | Reference(s) |

| Tryptophanol derivatives | Neurotransmitter systems | Mood disorders, neuroprotection | solubilityofthings.comontosight.ai |

| D2AAK5, D2AAK6, D2AAK7 | Serotonin 5-HT1A and 5-HT2A receptors | Anxiolytic, antidepressant, pro-cognitive | nih.gov |

| Synthetic cannabinoids (indole-based) | Cannabinoid receptors (CB1, CB2) | Mimic effects of THC | kcl.ac.uk |

| 3-(5-methoxy-1H-indol-1-yl)propan-1-amine | Serotonin receptors | Neurological disorders | ontosight.ai |

Biosynthetic Pathways and Natural Occurrence of Indole Propanol Structures

Derivation from Tryptophan Metabolism and Analog Biosynthesis

The biosynthetic pathways leading to simple indole (B1671886) alcohols are extensions of the metabolic network of tryptophan, an essential amino acid synthesized by plants and microorganisms. mdpi.com Tryptophan serves as the universal precursor for a multitude of indole-containing compounds, including neurotransmitters like serotonin (B10506) and a vast array of over 4,100 known indole alkaloids.

The biosynthesis of the closely related analog, tryptophol (B1683683) (indole-3-ethanol), provides a well-established model for the formation of indolyl alcohols. This process, known as the Ehrlich pathway, involves a series of enzymatic steps:

Transamination: Tryptophan is first converted to indole-3-pyruvic acid through the action of an aminotransferase.

Decarboxylation: Indole-3-pyruvic acid is then decarboxylated by a decarboxylase to form indole-3-acetaldehyde.

Reduction: Finally, indole-3-acetaldehyde is reduced by an alcohol dehydrogenase to yield tryptophol. mdpi.comwikipedia.org

Another relevant analog is tryptophanol, or 2-amino-3-(1H-indol-3-yl)propan-1-ol, which is a direct derivative of tryptophan where the carboxylic acid group is reduced to an alcohol. solubilityofthings.comontosight.ai This highlights a direct biosynthetic route from an amino acid to an amino alcohol, a key transformation in the formation of such structures.

The biosynthesis of 2-(1H-indol-3-yl)propan-1-ol likely follows a similar logic, branching from the central tryptophan metabolic pathway. Gut microbiota, for instance, are known to metabolize tryptophan into a variety of indole derivatives, including indole-3-propionic acid and indole-3-lactic acid. nih.gov These metabolites underscore the biochemical plausibility of forming a three-carbon side chain at the C3 position of the indole ring, which can then undergo enzymatic reduction to yield the corresponding alcohol.

| Compound | Precursor | Key Biosynthetic Pathway | Significance |

|---|---|---|---|

| Tryptophol | Tryptophan | Ehrlich Pathway | Model for indole alcohol biosynthesis mdpi.comwikipedia.org |

| Tryptophanol | Tryptophan | Carboxyl group reduction | Direct amino acid to amino alcohol conversion solubilityofthings.comontosight.ai |

| Indole-3-lactic acid | Tryptophan | Microbial metabolism | Potential precursor to propanol (B110389) derivatives nih.gov |

| Indole-3-propionic acid | Tryptophan | Microbial metabolism | Demonstrates 3-carbon side chain formation nih.gov |

Isolation and Characterization from Natural Sources (e.g., marine organisms)

Indole alkaloids are prolifically produced by a diverse range of organisms, with marine environments being a particularly rich source. nih.govmdpi.comresearchgate.net Marine bacteria, fungi, sponges, and bryozoans have been found to produce a vast array of structurally unique and biologically active indole compounds. mdpi.comnih.gov While the specific isolation of this compound from a natural source is not extensively documented in readily available literature, the natural occurrence of closely related structures strongly suggests its potential existence in nature.

For example, the analog tryptophol has been isolated from the marine sponge Ircinia spiculosa, as well as from various fungi and plants. wikipedia.org The prevalence of the tryptophol motif in natural products underscores the widespread capability of organisms to synthesize simple indole alcohols. researchgate.netrsc.org

Furthermore, research into marine-derived metabolites has led to the identification of various simple indole alkaloids from bacteria and fungi. nih.gov Marine-sourced bacteria, especially actinomycetes, are known producers of these compounds. nih.gov The discovery of such metabolites often occurs during broad screening for bioactive compounds, and their structural diversity is vast.

| Compound | Source Organism | Organism Type | Reference |

|---|---|---|---|

| Tryptophol | Ircinia spiculosa | Marine Sponge | wikipedia.org |

| Tryptophol | Candida albicans | Fungus | wikipedia.org |

| Tryptophol | Pinus sylvestris | Plant | wikipedia.org |

| Trisindoline and derivatives | Shewanella piezotolerans, Callyspongia siphonella | Bacterium, Marine Sponge | rsc.org |

Proposed Biosynthetic Routes to Indolyl Alcohol Alkaloids

Based on established metabolic pathways of tryptophan and its derivatives, a plausible biosynthetic route for this compound can be proposed. This hypothetical pathway would originate from tryptophan and involve key enzymatic transformations common in microbial and plant metabolism.

A likely route would proceed through indole-3-lactic acid, a known metabolite of tryptophan produced by various bacteria. The proposed steps are as follows:

Transamination of Tryptophan: The pathway would initiate with the removal of the amino group from L-tryptophan by a transaminase enzyme, yielding indole-3-pyruvic acid. This is a common entry point for various tryptophan catabolic pathways.

Reduction to Indole-3-lactic acid: The keto group of indole-3-pyruvic acid is then reduced by a dehydrogenase to form indole-3-lactic acid. This metabolite has been identified in microbial tryptophan metabolism. nih.gov

Decarboxylation: The carboxylic acid group of indole-3-lactic acid would be removed by a decarboxylase. This step is crucial for shortening the side chain and is a common reaction in amino acid metabolism.

Final Reduction: The resulting intermediate would then be reduced by an alcohol dehydrogenase to form the final product, this compound. Alcohol dehydrogenases are ubiquitous enzymes capable of converting aldehydes and ketones to alcohols.

This proposed pathway is a logical construction based on known biochemical reactions. The metabolism of tryptophan is highly branched, with different organisms expressing unique sets of enzymes that can lead to a wide variety of indole derivatives. frontiersin.orgmdpi.com Therefore, the specific enzymes and intermediates may vary between species.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(1H-indol-3-yl)propan-1-ol. Both ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) experiments, provide a complete picture of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region, while the aliphatic protons of the propanol (B110389) side chain are found at higher field. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its position in the structure. For instance, the protons on the indole ring exhibit distinct splitting patterns due to their coupling with neighboring protons. docbrown.info The protons of the methylene (B1212753) (CH₂) and methine (CH) groups in the propanol chain also show characteristic multiplicities. docbrown.info The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. docbrown.info

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 | br s | NH |

| ¹H | ~7.6 | d | Ar-H |

| ¹H | ~7.3 | d | Ar-H |

| ¹H | ~7.1 | t | Ar-H |

| ¹H | ~7.0 | t | Ar-H |

| ¹H | ~3.7 | m | CH₂-OH |

| ¹H | ~3.0 | m | CH-CH₂ |

| ¹H | ~1.3 | d | CH₃ |

| ¹³C | ~136 | s | C |

| ¹³C | ~127 | s | C |

| ¹³C | ~122 | d | CH |

| ¹³C | ~121 | d | CH |

| ¹³C | ~119 | d | CH |

| ¹³C | ~118 | s | C |

| ¹³C | ~111 | d | CH |

| ¹³C | ~67 | t | CH₂-OH |

| ¹³C | ~38 | d | CH |

| ¹³C | ~17 | q | CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from general knowledge of indole and propanol moieties.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. rsc.org

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. savemyexams.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. savemyexams.com Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org For this compound, fragmentation may also involve the indole ring, leading to characteristic fragment ions that can help to confirm the structure. docbrown.info

Chromatographic Methods for Purification and Purity Assessment (HPLC, Flash Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Flash Chromatography: This is a common and efficient method for the purification of organic compounds on a preparative scale. nih.gov A column packed with a solid stationary phase, typically silica (B1680970) gel, is used. nih.gov The crude product is loaded onto the column and eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org By gradually increasing the polarity of the eluent, compounds with different polarities can be separated. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile analytical technique used for both the purification and purity assessment of this compound. chemrxiv.org It utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. A detector, often a UV-Vis detector, is used to monitor the eluent. For purity assessment, a single sharp peak at a specific retention time indicates a pure compound. Chiral HPLC, using a chiral stationary phase, can be employed to separate and quantify the enantiomers of this compound if it is a chiral molecule. rsc.org

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations of the indole ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org The UV-Vis spectrum of this compound is dominated by the absorption of the indole chromophore. researchgate.net Indole and its derivatives typically show strong absorption bands in the UV region, usually around 220 nm and 280 nm. The position and intensity of these absorption maxima can be influenced by the solvent and the substitution pattern on the indole ring.

Computational and Theoretical Studies in 2 1h Indol 3 Yl Propan 1 Ol Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1H-indol-3-yl)propan-1-ol and related indole (B1671886) derivatives, molecular docking is extensively used to predict how these compounds might interact with biological targets such as enzymes and receptors.

Research on various indole derivatives has demonstrated the power of molecular docking in identifying potential therapeutic agents. For instance, in a study focused on designing new antidiabetic compounds, analogues of tryptophan, which shares the core indole structure with this compound, were docked into the active site of α-amylase. The results highlighted that specific derivatives, such as propyl 2-amino-3-(1H-indol-3-yl)propanoate, exhibited strong binding affinities, suggesting their potential as antidiabetic agents. mjpms.in

Similarly, in the search for new antimicrobial agents, molecular docking studies of newly synthesized indole-based heterocyclic scaffolds revealed their interaction with the active sites of target enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.govresearchgate.net One particular compound demonstrated a minimal binding energy, indicating a high binding affinity and potent biological activity. nih.govresearchgate.net These studies often reveal the importance of hydrogen bonds and π-stacking interactions in the stability of the ligand-target complex. nih.govresearchgate.net

Furthermore, molecular docking has been instrumental in identifying indole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key target in pain and inflammation management. Docking studies have shown that certain indole derivatives can fit snugly into the active site of COX-2, with some compounds exhibiting strong in silico affinities. dergipark.org.tr The stability of these interactions is often further validated by molecular dynamics simulations. dergipark.org.tr

The table below summarizes findings from various molecular docking studies on indole derivatives, showcasing the predicted binding energies and the biological targets investigated.

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Tryptophan Analogue (propyl 2-amino-3-(1H-indol-3-yl)propanoate) | α-Amylase | Not explicitly stated, but showed best docking score | Intermolecular interactions within the active site |

| Indole-based Heterocyclic Scaffold | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 | Hydrogen bonds, pi-stacked interactions |

| Indole-based Heterocyclic Scaffold | Human lanosterol 14α-demethylase | -8.5 | Hydrogen bonds, pi-stacked interactions |

| Indole Derivative (Compound 4) | Cyclooxygenase-2 (COX-2) | -11.349 | Hydrophobic and hydrophilic amino acid residues |

| Indole Derivative (Compound 5) | Cyclooxygenase-2 (COX-2) | -10.872 | Hydrophobic and hydrophilic amino acid residues |

These examples underscore the utility of molecular docking in predicting the binding modes and affinities of indole derivatives, thereby guiding the synthesis and experimental testing of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For indole derivatives like this compound, QSAR studies are pivotal in predicting their therapeutic effects and in designing new molecules with enhanced activities.

QSAR studies on indole derivatives have been applied to a wide range of biological activities, including anticancer, antifungal, and antiviral effects. For instance, a QSAR study on a series of indole derivatives for their anti-proliferative activity against breast cancer cells was conducted using methods like multiple linear regression (MLR) and artificial neural networks (ANN). ijeab.com This study successfully developed a model that could interpret the activity of the compounds based on electronic and topological descriptors. ijeab.com

In another study focusing on the antifungal activity of indole derivatives against Candida albicans, a QSAR model was developed using quantum mechanics computational methods. bohrium.com The resulting equation, with a good correlation coefficient, indicated that the antifungal activity was related to specific molecular descriptors. bohrium.com This model can aid in the synthesis and design of new, more active antifungal drugs. bohrium.com

QSAR modeling has also been employed to predict the activity of novel indole derivatives in the treatment of hepatitis. By calculating a large number of molecular descriptors and using methods like stepwise multiple linear regression (SW-MLR) and support vector machines (SVM), researchers have been able to identify key features for increasing the activity of these compounds. archivepp.comarchivepp.com

The table below presents a summary of various QSAR models developed for indole derivatives, highlighting the statistical parameters and the biological activities they predict.

| Biological Activity | Modeling Technique(s) | Key Statistical Parameters | Selected Descriptors |

| Anti-proliferative (Breast Cancer) | MLR, ANN | R = 0.99 (ANN) | Electronic and topological descriptors |

| Antifungal (Candida albicans) | MLR | R² = 0.78848 | GATS8p, R7e+, G2e, ATS3p, RDF045 |

| Hepatitis Treatment (HCV) | SW-MLR, SVM | R² = 0.993 (SVM, training set), R² = 0.844 (SVM, test set) | Mp, MATS6e, GATS8e, Mor22v, R7v+, MLOGP |

| COX-2 Inhibition | MLR | r² = 0.9382, q² = 0.8557, pred_r² = 0.7443 | T_2_O_0, T_2_N_7, -ve Potential Surface Area, SA Most Hydrophobic |

These QSAR studies demonstrate the ability to build predictive models that can guide the optimization of indole-based compounds for various therapeutic applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound and its derivatives, DFT calculations are crucial for understanding their geometries, electronic properties, and reactivity.

DFT methods, particularly with functionals like B3LYP, have been widely used to calculate the geometries and energies of indole derivatives with a high degree of reliability and computational efficiency. These calculations can provide insights into the heat of formation of these molecules, which is an important thermodynamic quantity. Studies have shown that DFT methods can produce reliable geometries and energies for indole compounds.

Furthermore, DFT calculations are often combined with QSAR studies to compute electronic descriptors that are then used in the QSAR models. ijeab.combohrium.com For example, the B3LYP/6-31G(d) level of theory has been used to calculate electronic descriptors for a series of indole derivatives with anti-proliferative activity. ijeab.com

DFT has also been employed to study the vibrational spectra of indole, with various functionals being used to calculate equilibrium geometries, harmonic force fields, vibrational frequencies, and infrared intensities. researchgate.net The results of these calculations can be compared with experimental data to validate the computational methods and to provide a detailed assignment of the vibrational modes. researchgate.net

The table below summarizes the application of DFT in the study of indole and its derivatives, highlighting the methods used and the properties calculated.

| System Studied | DFT Functional(s) | Basis Set | Calculated Properties |

| Indole Derivatives | B3LYP | 6-31G | Geometries, Heats of Formation |

| Indole Derivatives (for QSAR) | B3LYP | 6-31G(d) | Electronic Descriptors |

| Indole | BLYP, B3LYP, B3PW91, SVWN | 6-31G** | Equilibrium Geometries, Vibrational Frequencies, Infrared Intensities |

| Indole and Azaindole | B3LYP, PBE0, M06-L, CAM-B3LYP, etc. | 6-311+G(2d,p) | 1La and 1Lb π–π* states, Excitation Energies |

DFT calculations provide a fundamental understanding of the electronic properties of indole derivatives, which is essential for interpreting their reactivity and biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound and related compounds, MD simulations provide valuable insights into their conformational flexibility, binding dynamics with biological targets, and the stability of the resulting complexes.

MD simulations are often used in conjunction with molecular docking to refine the docked poses and to assess the stability of the ligand-protein interactions. For example, in a study of indole derivatives as selective COX-2 inhibitors, MD simulations confirmed the stability of the complex between a potent inhibitor and the COX-2 enzyme over a 50 ns simulation. dergipark.org.tr The analysis of the MD trajectory, including the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provided evidence for consistent ligand-protein interactions. dergipark.org.tr

In another study, MD simulations were used to investigate the interaction of an indole derivative with human serum albumin (HSA), a major carrier protein in the blood. researchgate.net The simulations revealed that the indole derivative binds primarily at a specific site on HSA and that the interaction is favored by hydrophobic forces. researchgate.net

MD simulations have also been crucial in understanding the binding of indole derivatives to DNA gyrase, a key enzyme in bacteria. nih.gov Simulations of the docked complexes of several indole derivatives with M. tuberculosis DNA gyrase B suggested that hydrogen bond interactions with a specific aspartate residue are critical for high-affinity binding and inhibitory activity. nih.gov

The table below provides examples of how MD simulations have been applied to study the dynamics of indole derivatives.

| System Studied | Simulation Time | Key Findings | Analytical Metrics |

| Indole Derivative - COX-2 Complex | 50 ns | Confirmed stability of the ligand-protein complex | RMSD, RMSF, Ligand Binding Analysis |

| Indole Derivative - Human Serum Albumin (HSA) Complex | 10 ns | Identified primary binding site and favorable hydrophobic interactions | RMSD, Hydrogen Bond Analysis |

| Indole Derivative - M. tuberculosis DNA Gyrase B Complex | Not specified | Highlighted crucial hydrogen bond interactions for binding affinity | Hydrogen Bond Analysis, Decomposition Energy Calculations |

| 2-Phenyl-1H-Indole Derivatives - Estrogen/Progesterone Receptor Complexes | Not specified | Confirmed stability of high-scoring docked complexes | Not specified |

These studies demonstrate the indispensable role of molecular dynamics simulations in elucidating the dynamic behavior of indole derivatives at the atomic level, providing a deeper understanding of their mechanism of action and guiding the design of more effective therapeutic agents.

Future Research Directions and Emerging Applications in Chemical Biology

Development of Novel Therapeutic Lead Compounds Targeting Underexplored Pathways

The structural motif of 2-(1H-indol-3-yl)propan-1-ol serves as a valuable starting point for the design of novel therapeutic agents. The indole (B1671886) ring system is a common feature in a multitude of natural products and synthetic compounds with a wide array of biological activities. mdpi.commdpi.com Future research is increasingly focused on leveraging this scaffold to target underexplored or novel biological pathways implicated in various diseases.